molecular formula C11H17ClN2O B8371428 2-Tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine

2-Tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine

Cat. No.: B8371428
M. Wt: 228.72 g/mol
InChI Key: ZRFHLPAAPWZSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-tert-butylpyrimidine and 2-methoxyethyl chloride.

    Chlorination: The 2-tert-butylpyrimidine undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.

    Alkylation: The chlorinated intermediate is then subjected to alkylation with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The methoxyethyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-4-chloro-6-methyl-pyrimidine
  • 2-tert-Butyl-4-chloro-6-ethyl-pyrimidine
  • 2-tert-Butyl-4-chloro-6-(2-hydroxy-ethyl)-pyrimidine

Uniqueness

2-Tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine is unique due to the presence of the methoxyethyl group, which can impart specific chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

2-tert-butyl-4-chloro-6-(2-methoxyethyl)pyrimidine

InChI

InChI=1S/C11H17ClN2O/c1-11(2,3)10-13-8(5-6-15-4)7-9(12)14-10/h7H,5-6H2,1-4H3

InChI Key

ZRFHLPAAPWZSOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CC(=N1)Cl)CCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-tert-butyl-6-(2-methoxy-ethyl)-pyrimidin-4-ol (20 g, 95 mmol) in toluene (200 mL) and DMF (2 mL) was added dropwise POCl3 (36.5 g, 238 mmol) in an ice bath. The mixture was stirred for 3 hrs at room temperature. The reaction mixture was poured into water, extracted with DCM (400 mL×3). The organic layer was dried over Na2SO4 and concentrated to give the title compound (20 g, 92% yield) as a yellow oil.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

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